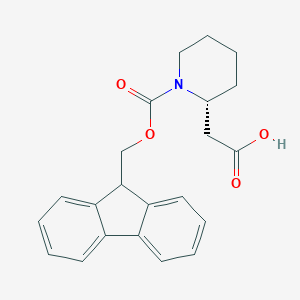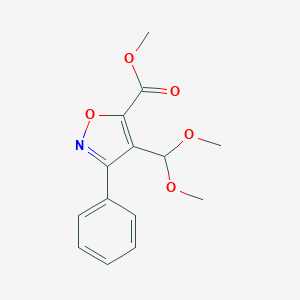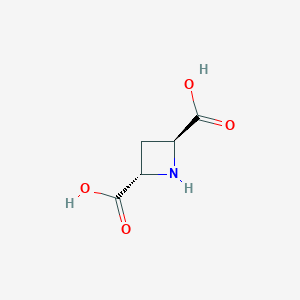
(R)-(1-Fmoc-piperidin-2-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts unique chemical properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Fmoc-piperidin-2-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-piperidine-2-carboxylic acid.
Fmoc Protection: The piperidine-2-carboxylic acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amine group, forming ®-Fmoc-piperidine-2-carboxylic acid.
Acetylation: The protected compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety, yielding ®-(1-Fmoc-piperidin-2-YL)-acetic acid.
Industrial Production Methods
Industrial production of ®-(1-Fmoc-piperidin-2-YL)-acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the Fmoc protection and acetylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-(1-Fmoc-piperidin-2-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group under mild acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of deprotected piperidine derivatives.
Scientific Research Applications
®-(1-Fmoc-piperidin-2-YL)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-(1-Fmoc-piperidin-2-YL)-acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-(1-Fmoc-piperidin-2-YL)-acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
®-(1-Boc-piperidin-2-YL)-acetic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
®-(1-Fmoc-piperidin-3-YL)-acetic acid: A structural isomer with the acetic acid moiety at a different position on the piperidine ring.
Uniqueness
®-(1-Fmoc-piperidin-2-YL)-acetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and facilitates selective reactions in synthetic processes.
Properties
IUPAC Name |
2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXTQQJFAOBCJ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373285 |
Source


|
| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-63-9 |
Source


|
| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)




